molecular formula C14H18N2O3 B2720114 (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1131006-80-8

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No. B2720114
CAS RN: 1131006-80-8
M. Wt: 262.309
InChI Key: YUMYXNLWGRTNRB-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid, also known as DEAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEAB is a small molecule inhibitor that has been shown to have effects on various biological processes, including embryonic development and cancer progression.

Scientific Research Applications

Structural Analysis and Physical Properties

One study focused on the structural analysis of related compounds, demonstrating that molecules like N-Phenylmaleamic acid, which shares a core structure with the compound , are essentially planar and form intramolecular hydrogen bonds, indicating stability and reactivity that could be valuable in material science or as building blocks in synthetic chemistry (K. Lo & S. Ng, 2009).

Synthesis and Chemical Reactivity

Research on derivatives such as para-methyl and para-methoxy maleanilinic acids reveals methods for their synthesis and investigates their structures through experimental techniques and theoretical calculations. These derivatives exhibit significant cytotoxicity against various carcinoma cells, suggesting potential applications in developing anticancer agents (M. Zayed, M. El-desawy, & A. A. Eladly, 2019).

Material Science and Coordination Chemistry

Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metals have been synthesized, showing diverse physico-chemical properties useful in material science and coordination chemistry. These complexes could have applications ranging from catalysis to the development of new materials (W. Ferenc et al., 2017).

Antimicrobial Activity

The antimicrobial activity of novel compounds derived from 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates has been explored, indicating the potential for developing new antimicrobial agents. This showcases the compound's relevance in pharmaceutical research and development (V. L. Gein et al., 2020).

Heterocyclic Compound Synthesis

The utility of related compounds in synthesizing heterocycles has been highlighted, with studies showing their use as starting materials for creating a variety of biologically active molecules. This indicates the compound's versatility in organic synthesis and drug discovery (S. Rizk, 2012).

properties

IUPAC Name

(Z)-4-[4-(diethylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-16(4-2)12-7-5-11(6-8-12)15-13(17)9-10-14(18)19/h5-10H,3-4H2,1-2H3,(H,15,17)(H,18,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYXNLWGRTNRB-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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